(Autg)2(dppe)
Overview
Description
The compound mu-[1,2-bis(diphenylphosphino)ethane]bis[(1-thio-beta-D-glucopyranosato-S)gold(I)] , commonly referred to as (Autg)2(dppe) , is a gold-containing complex that has shown significant activity in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mu-[1,2-bis(diphenylphosphino)ethane]bis[(1-thio-beta-D-glucopyranosato-S)gold(I)] involves the reaction of gold(I) chloride with 1,2-bis(diphenylphosphino)ethane and 1-thio-beta-D-glucopyranose under specific conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as dichloromethane .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
mu-[1,2-bis(diphenylphosphino)ethane]bis[(1-thio-beta-D-glucopyranosato-S)gold(I)]: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or bromine.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other suitable ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, bromine.
Reduction: Lithium aluminum hydride.
Substitution: Various ligands depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized gold complexes, while substitution reactions can produce a variety of gold-ligand complexes .
Scientific Research Applications
mu-[1,2-bis(diphenylphosphino)ethane]bis[(1-thio-beta-D-glucopyranosato-S)gold(I)]: has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Mechanism of Action
The mechanism by which mu-[1,2-bis(diphenylphosphino)ethane]bis[(1-thio-beta-D-glucopyranosato-S)gold(I)] exerts its effects involves several pathways:
DNA Synthesis Inhibition: The compound preferentially inhibits DNA synthesis in cells, leading to the production of DNA single- and double-strand breaks.
Cell Cycle Arrest: It induces an S-phase block at low concentrations and a secondary block at the G1/S boundary at higher concentrations.
Cytotoxic Effects: The compound’s cytotoxic mechanism is distinct from other gold complexes, making it a unique candidate for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Bis(diphenylphosphino)ethane gold(I) chloride: A related compound with similar structural features but different reactivity and applications.
Uniqueness
mu-[1,2-bis(diphenylphosphino)ethane]bis[(1-thio-beta-D-glucopyranosato-S)gold(I)]: is unique due to its specific ligand structure and the presence of the 1-thio-beta-D-glucopyranosato-S ligand, which imparts distinct biological and chemical properties. Its ability to induce DNA damage and cell cycle arrest sets it apart from other gold complexes .
Properties
IUPAC Name |
2-diphenylphosphanylethyl(diphenyl)phosphane;gold(1+);3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2.2C6H12O5S.2Au/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*7-1-2-3(8)4(9)5(10)6(12)11-2;;/h1-20H,21-22H2;2*2-10,12H,1H2;;/q;;;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCFIWSUQZNURU-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(C1C(C(C(C(O1)[S-])O)O)O)O.C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+].[Au+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46Au2O10P2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1182.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105177-81-9 | |
Record name | SK&F 102912 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105177819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.